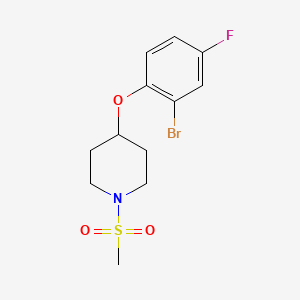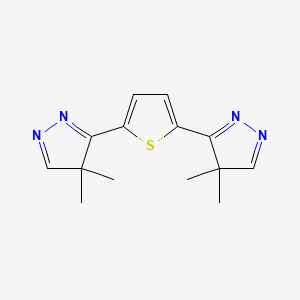
(3-Ethylhex-1-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethylhex-1-yn-1-yl)benzene is an organic compound with the molecular formula C14H18 It consists of a benzene ring substituted with a 3-ethylhex-1-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylhex-1-yn-1-yl)benzene can be achieved through several methods. One common approach involves the alkylation of benzene with an appropriate alkyne precursor under Friedel-Crafts alkylation conditions. This reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethylhex-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the triple bond in the alkyne group to a double or single bond, forming alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing alkynes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
(3-Ethylhex-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves compounds like this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Ethylhex-1-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound’s triple bond can be attacked by oxidizing agents, leading to the formation of intermediate species and ultimately the desired products. The specific pathways and targets depend on the reaction conditions and the nature of the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methylbut-3-en-1-yn-1-yl)benzene: This compound has a similar structure but with a different alkyl group.
(3-Ethylhex-1-yn-1-yl)benzene: Another closely related compound with slight variations in the alkyl chain.
Uniqueness
This compound is unique due to its specific alkyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Eigenschaften
CAS-Nummer |
918638-82-1 |
|---|---|
Molekularformel |
C14H18 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
3-ethylhex-1-ynylbenzene |
InChI |
InChI=1S/C14H18/c1-3-8-13(4-2)11-12-14-9-6-5-7-10-14/h5-7,9-10,13H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
ICFLHEXIPDXAFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC)C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]-](/img/structure/B12607794.png)
![6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12607796.png)

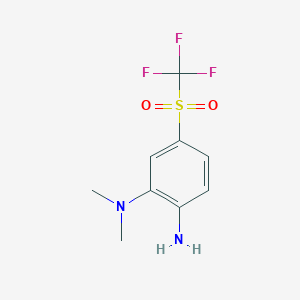
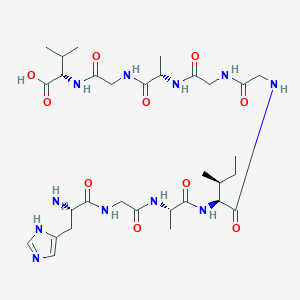
![Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate](/img/structure/B12607831.png)
![1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B12607839.png)
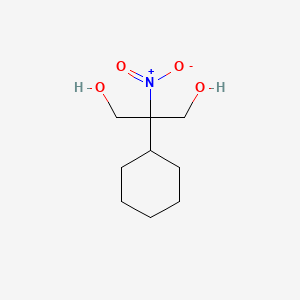
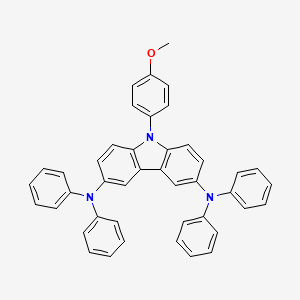
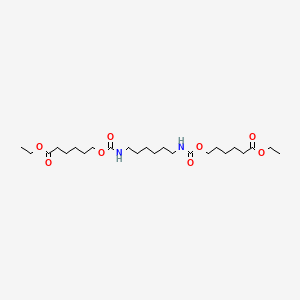
![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)

